![molecular formula C10H10O4 B1611616 Methyl 4-acetyl-2-hydroxybenzoate CAS No. 27475-11-2](/img/structure/B1611616.png)
Methyl 4-acetyl-2-hydroxybenzoate
Overview
Description
Methyl 4-acetyl-2-hydroxybenzoate is a chemical compound with the CAS Number: 27475-11-2. It has a molecular weight of 194.19 and is typically stored at room temperature . It is a solid substance and contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .
Molecular Structure Analysis
Methyl 4-acetyl-2-hydroxybenzoate has a complex molecular structure. It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Methyl 4-acetyl-2-hydroxybenzoate is a solid substance . It has a molecular weight of 194.19 . The compound is typically stored at room temperature .Scientific Research Applications
Pharmaceutical Applications
Methyl 4-acetyl-2-hydroxybenzoate’s unique chemical structure is beneficial for synthesizing innovative drug candidates. It can be used to develop drugs with improved pharmacological profiles, enhanced therapeutic efficacy, and novel treatment approaches .
Agrochemical Industry
In the realm of agriculture, this compound contributes to the development of advanced crop protection agents. Its molecular structure aids in creating potent and selective pesticides .
Safety and Hazards
Methyl 4-acetyl-2-hydroxybenzoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 4-acetyl-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFLHHFBWGFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537003 | |
Record name | Methyl 4-acetyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27475-11-2 | |
Record name | Methyl 4-acetyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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